4-[4-(3-chlorophenyl)phenyl]benzaldehyde
Description
4-[4-(3-Chlorophenyl)phenyl]benzaldehyde is a polyaromatic aldehyde featuring a benzaldehyde core substituted with a biphenyl moiety. The biphenyl group is further functionalized with a chlorine atom at the 3-position of the distal phenyl ring. This compound’s structure combines electron-withdrawing (chlorine) and aromatic π-conjugated systems, making it a candidate for applications in organic synthesis, materials science, and pharmaceutical intermediates. Its synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the biphenyl backbone, followed by oxidation to introduce the aldehyde group .
Properties
Molecular Formula |
C19H13ClO |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C19H13ClO/c20-19-3-1-2-18(12-19)17-10-8-16(9-11-17)15-6-4-14(13-21)5-7-15/h1-13H |
InChI Key |
NLNRDVAXGAZIRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-chlorophenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a chlorinated benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-chlorophenyl)phenyl]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.
Substitution: HNO₃ in sulfuric acid for nitration, Cl₂ in the presence of a catalyst for chlorination.
Major Products Formed
Oxidation: 4-[4-(3-chlorophenyl)phenyl]benzoic acid.
Reduction: 4-[4-(3-chlorophenyl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(3-chlorophenyl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[4-(3-chlorophenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Functional Comparisons
Electronic and Reactivity Profiles
- Electron-Withdrawing vs. Donating Groups: The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, polarizing the aldehyde group and enhancing its electrophilicity. This contrasts with DEASB, where the electron-donating N,N-diethylamino group extends conjugation, enabling solvatochromic behavior . Bromomethyl substituents in 4-(Bromomethyl)benzaldehyde increase reactivity in nucleophilic substitutions (e.g., SN2 reactions), whereas the biphenyl system in the target compound favors π-π stacking in materials applications .
Aldehyde Reactivity :
Physicochemical Properties
- Solubility: DEASB exhibits enhanced solubility in polar solvents due to its amino group, whereas the target compound’s biphenyl system favors solubility in nonpolar solvents . 4-Hydroxy-3,5-dimethoxybenzaldehyde demonstrates higher aqueous solubility owing to hydrogen bonding from hydroxy and methoxy groups .
Thermal Stability :
Table 2: Key Research Data
| Property/Parameter | 4-[4-(3-Chlorophenyl)phenyl]benzaldehyde | DEASB | 4-(Bromomethyl)benzaldehyde |
|---|---|---|---|
| Solvatochromism | Not reported | Δλ = 120 nm in PMMA | Not applicable |
| Reactivity (Aldehyde) | Moderate (steric hindrance) | High (conjugation) | High (electrophilic Br) |
| Thermal Stability (°C) | >200 (estimated) | ~180 | ~150 |
| Synthetic Yield | Not reported | 96% (C3 derivative) | Varies by protocol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
